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Compound of Interest

Compound Name: AF-2785

Cat. No.: B1665034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cystic fibrosis transmembrane conductance

regulator (CFTR) inhibition potency of AF-2785 and its structural analog, lonidamine. The

information presented is based on published experimental data to assist researchers in making

informed decisions for their studies.

Quantitative Comparison of Inhibition Potency
Experimental data demonstrates that AF-2785 is a more potent inhibitor of the cAMP-activated

chloride current through CFTR than lonidamine.[1][2] The following table summarizes the key

quantitative findings from a study utilizing whole-cell patch-clamp on rat epididymal cells.
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Compound
Apparent IC50
(µM)

Cell Type
Experimental
Method

Reference

AF-2785 170.6
Rat Epididymal

Cells

Whole-cell patch

clamp
[2][3]

Lonidamine 631.5
Rat Epididymal

Cells

Whole-cell patch

clamp
[2][3]

Lonidamine
Apparent Kd of

58 (at -100 mV)

Mammalian cell

lines (BHK)

expressing

human CFTR

Excised

membrane patch

clamp

(intracellular

application)

[4][5]

The order of potency for blocking the cAMP-activated current has been established as AF-
2785 > Lonidamine > DPC (diphenylamine-2-carboxylate), a known chloride channel blocker.

[1]

Mechanism of Action
Both AF-2785 and lonidamine are classified as open-channel blockers of the CFTR.[4][6] Their

primary mechanism involves direct occlusion of the channel pore, thereby preventing the

passage of chloride ions.

Key characteristics of their inhibitory action include:

Voltage-Dependence: The blocking action of both compounds is voltage-dependent, with

inhibition being more pronounced at negative membrane potentials.[1]

Site of Action: Studies on rat epididymal cells indicate that both compounds block the CFTR

channel from the extracellular side.[1] However, research on human CFTR expressed in

mammalian cell lines has shown that lonidamine can also block from the intracellular face of

the membrane, suggesting it can enter the channel pore from the inside.[4]

pH Sensitivity: The blocking efficacy of both AF-2785 and lonidamine is enhanced at a lower

extracellular pH.[1]
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Kinetics: The onset of the block by AF-2785 is more rapid than that of lonidamine.[1]

The following diagram illustrates the proposed mechanism of action for these inhibitors on the

CFTR channel.
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Mechanism of CFTR Inhibition by AF-2785 and Lonidamine.

Experimental Protocols
The following outlines the key experimental methodologies used to determine the CFTR

inhibition potency of AF-2785 and lonidamine.

Whole-Cell Patch-Clamp Electrophysiology
This technique was used to measure the cAMP-activated chloride currents in isolated rat

epididymal epithelial cells.
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Cell Preparation:

Epithelial cells are isolated from the rat epididymis.

Cells are cultured for 3-6 days at 32°C in a 95% O2/5% CO2 environment on glass

coverslips.[6] The culture medium consists of Eagle minimum essential medium (EMEM)

supplemented with nonessential amino acids, sodium pyruvate, glutamine, 5α-

dihydrotestosterone, 10% fetal bovine serum, penicillin, and streptomycin.[6]

Electrophysiological Recording:

Whole-cell currents are recorded using an patch-clamp amplifier.

The standard extracellular solution contains (in mM): 140 N-methyl-D-glucamine-Cl, 1

CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4.

The intracellular (pipette) solution contains (in mM): 140 N-methyl-D-glucamine-Cl, 1 MgCl2,

10 HEPES, 1 EGTA, 1 Mg-ATP, and 0.1 GTP, with the pH adjusted to 7.2.

CFTR currents are activated by adding a cAMP-stimulating cocktail (e.g., 8-bromoadenosine

3',5'-cyclic monophosphate, forskolin, and isobutylmethylxanthine) to the extracellular

solution.

The test compounds (AF-2785 or lonidamine) are then added to the external solution to

measure their inhibitory effect on the activated current.

Single-Channel Patch-Clamp Recording
This method was employed to investigate the mechanism of action at the single-channel level

using excised inside-out membrane patches from rat epididymal epithelial cells or transfected

mammalian cells.[5][6]

Patch Formation:

Inside-out membrane patches are excised from the cells.

The pipette solution (extracellular) and bath solution (intracellular) are similar to those used

in the whole-cell configuration.
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CFTR channels are activated by the presence of MgATP and the catalytic subunit of protein

kinase A (PKA) in the bath solution.[6]

Data Acquisition and Analysis:

Single-channel currents are recorded at various membrane potentials.

Lonidamine or AF-2785 is added to the intracellular or extracellular solution.

The effects on single-channel conductance, open probability, and open/closed times are

analyzed to determine the blocking mechanism.[6]

The following diagram outlines the general workflow for assessing CFTR inhibition.
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Workflow for CFTR Inhibition Potency Assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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